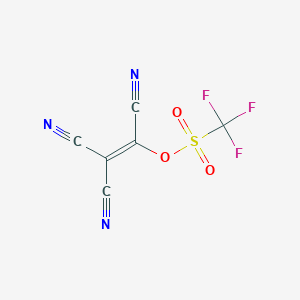
Tricyanoethenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyanoethenyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound features a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyanoethenyl trifluoromethanesulfonate typically involves the reaction of tricyanoethylene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is common to verify the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tricyanoethenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the tricyanoethenyl group allows for addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trifluoromethanesulfonate group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Tricyanoethenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tricyanoethenyl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This group withdraws electron density from the tricyanoethenyl moiety, making it highly reactive towards nucleophiles. The compound can form stable intermediates and transition states, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic Acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonic Anhydride: Used as a reagent for introducing the trifluoromethanesulfonate group into organic molecules.
Trifluoromethyl Sulfonates: A class of compounds with similar reactivity and applications.
Uniqueness
Tricyanoethenyl trifluoromethanesulfonate is unique due to the presence of both the tricyanoethenyl and trifluoromethanesulfonate groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical processes and applications.
Propiedades
Número CAS |
90144-92-6 |
|---|---|
Fórmula molecular |
C6F3N3O3S |
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
1,2,2-tricyanoethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6F3N3O3S/c7-6(8,9)16(13,14)15-5(3-12)4(1-10)2-11 |
Clave InChI |
OKOYPBMTIHXLMK-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C#N)OS(=O)(=O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
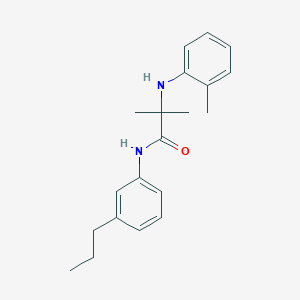
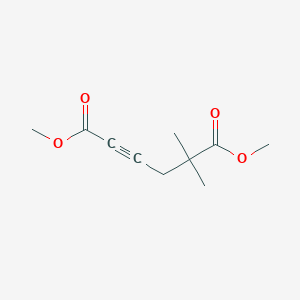
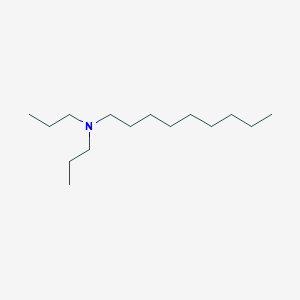
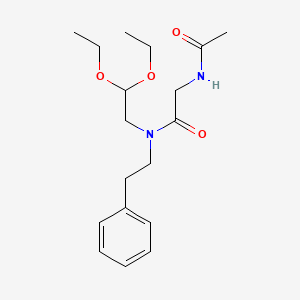


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
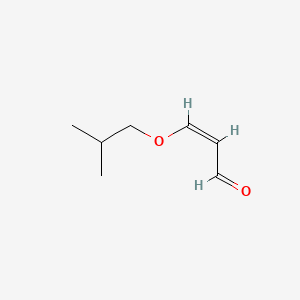
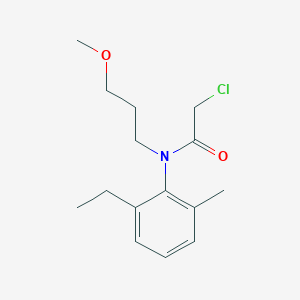
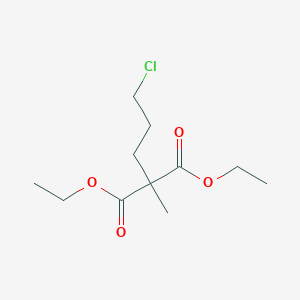
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)


